molecular formula C15H21NO2 B5857389 1-(4-isopropoxybenzoyl)piperidine

1-(4-isopropoxybenzoyl)piperidine

Cat. No. B5857389
M. Wt: 247.33 g/mol
InChI Key: DDSBMCLZCGVCJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-isopropoxybenzoyl)piperidine, also known as IPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of piperidine derivatives and has been found to have various biochemical and physiological effects.

Scientific Research Applications

1-(4-isopropoxybenzoyl)piperidine has been found to have various scientific research applications. One of the main applications of this compound is in the field of medicinal chemistry. It has been reported to have potential as an antipsychotic drug due to its ability to modulate dopamine receptors in the brain. 1-(4-isopropoxybenzoyl)piperidine has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation.

Mechanism of Action

The mechanism of action of 1-(4-isopropoxybenzoyl)piperidine is not fully understood. However, it has been reported to act as a dopamine receptor modulator, specifically targeting the D2 receptor subtype. 1-(4-isopropoxybenzoyl)piperidine has also been found to have an affinity for sigma receptors, which are involved in various physiological processes such as pain perception and mood regulation.
Biochemical and Physiological Effects:
1-(4-isopropoxybenzoyl)piperidine has been found to have various biochemical and physiological effects. It has been reported to increase the release of dopamine in the brain, leading to an increase in dopamine signaling. 1-(4-isopropoxybenzoyl)piperidine has also been found to have anti-inflammatory and analgesic effects, which may be due to its ability to modulate sigma receptors.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-isopropoxybenzoyl)piperidine in lab experiments is its ability to modulate dopamine receptors, which are involved in various physiological processes. 1-(4-isopropoxybenzoyl)piperidine has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation. However, one of the limitations of using 1-(4-isopropoxybenzoyl)piperidine in lab experiments is its limited solubility in water, which may affect its bioavailability.

Future Directions

There are several future directions for the research of 1-(4-isopropoxybenzoyl)piperidine. One of the main directions is to further investigate its potential as an antipsychotic drug. 1-(4-isopropoxybenzoyl)piperidine has been found to have an affinity for dopamine receptors, which are involved in the pathophysiology of various psychiatric disorders such as schizophrenia. Another direction is to investigate its potential as a treatment for chronic pain and inflammation. 1-(4-isopropoxybenzoyl)piperidine has been found to have anti-inflammatory and analgesic properties, which may make it a potential candidate for the development of new pain medications.
Conclusion:
In conclusion, 1-(4-isopropoxybenzoyl)piperidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It has been found to have various biochemical and physiological effects, including the ability to modulate dopamine receptors and anti-inflammatory and analgesic properties. Further research is needed to fully understand the mechanism of action and potential applications of this compound.

Synthesis Methods

The synthesis of 1-(4-isopropoxybenzoyl)piperidine involves the reaction of piperidine with 4-isopropoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place under anhydrous conditions and the product is obtained in good yields. The purity of the compound can be improved by recrystallization from a suitable solvent.

properties

IUPAC Name

piperidin-1-yl-(4-propan-2-yloxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-12(2)18-14-8-6-13(7-9-14)15(17)16-10-4-3-5-11-16/h6-9,12H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSBMCLZCGVCJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperidin-1-yl-(4-propan-2-yloxyphenyl)methanone

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